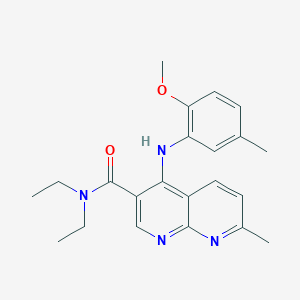

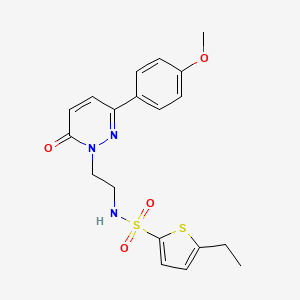

![molecular formula C13H12N4O2 B2549208 5-メチル-N-(ピラゾロ[1,5-a]ピリジン-3-イルメチル)イソキサゾール-3-カルボキサミド CAS No. 1396783-59-7](/img/structure/B2549208.png)

5-メチル-N-(ピラゾロ[1,5-a]ピリジン-3-イルメチル)イソキサゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide involves several key steps, including 1,3-dipolar cycloaddition and elimination reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Similarly, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involves the creation of new chemical entities with enriched biological activities . These processes often involve the use of NMR, Mass, and IR spectral studies for characterization .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed through various spectroscopic methods, including NMR, mass spectra, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods, and the electrophilic and nucleophilic regions of the molecular surface can be identified .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can lead to a variety of products. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles can result in a mixture of 1,3- and 1,5-isomers in variable ratios . Additionally, the [3+2] cycloaddition reactions can yield novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are crucial for their potential applications. For example, the thermal stability of a compound can be determined through thermo-optical studies, with some compounds being stable up to 190°C . The solvent effects on structural parameters can also be studied using different solvents, and non-linear optical properties can be investigated for potential applications .

Biological Activities and Case Studies

The biological activities of related compounds are diverse and can include antibacterial, anti-inflammatory, and antioxidant activities . Molecular docking studies can be performed to ascertain the probable binding model with target enzymes, such as cyclooxygenase . In the case of antitubercular agents, some pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibit promising in vitro potency against Mycobacterium tuberculosis strains, with one compound significantly reducing the bacterial burden in an infected mouse model . This suggests the potential of these compounds to be developed as lead compounds for future drug discovery.

科学的研究の応用

- ピラゾロ[1,5-a]ピリミジン類は、本化合物も含まれ、トリパノソーマ感染症に対する活性を示すことが報告されています . トリパノソーマ感染症は、トリパノソーマ属の原生動物寄生虫によって引き起こされる、顧みられない熱帯病です。これらの化合物は、トリパノソーマ感染症に対する潜在的な治療薬として有望視されています。

- ピラゾロ[1,5-a]ピリミジン類のもう一つの注目すべき点は、住血吸虫症に対する活性です。住血吸虫症は、血吸虫(住血吸虫属)によって引き起こされる病気で、世界中で何百万人もの人々に影響を与えています。 本化合物のような分子は、新しい治療選択肢を提供する可能性があります .

- ピラゾロ[1,5-a]ピリミジン類の中には、コレステロール生合成の重要な酵素であるHMG-CoA還元酵素を阻害する効果を示すものがあります。 これらの化合物は、コレステロール低下薬として開発される可能性があります .

- COX-2(シクロオキシゲナーゼ-2)阻害剤は、痛みと炎症の治療に使用されます。 ピラゾロ[1,5-a]ピリミジン類は、COX-2阻害活性を示すことが報告されており、痛み治療の分野において重要な役割を果たしています .

- AMP(アデノシン一リン酸)ホスホジエステラーゼ阻害剤は、心臓血管疾患の治療に用いられます。 ピラゾロ[1,5-a]ピリミジン類の中には、この酵素を阻害する効果を示すものがあり、環状AMPシグナル伝達経路に影響を与える可能性があります .

- KDR(キナーゼインサートドメインレセプター)阻害剤は、抗血管新生作用を持つことが期待されています。 ピラゾロ[1,5-a]ピリミジン類は、潜在的なKDRキナーゼ阻害剤として研究されています .

- これらの化合物は、末梢ベンゾジアゼピン受容体の選択的リガンドとして研究されています。 これらの受容体は、ミトコンドリア機能や神経保護を含む、さまざまな細胞プロセスに関与しています .

トリパノソーマ感染症に対する活性

住血吸虫症に対する活性

HMG-CoA還元酵素阻害剤

COX-2選択的阻害剤

AMPホスホジエステラーゼ阻害剤

KDRキナーゼ阻害剤

末梢ベンゾジアゼピン受容体リガンド

抗菌剤および抗不安剤

要約すると、本化合物は、熱帯病の治療から心臓血管の健康まで、さまざまな分野で有望視されています。 研究者は、この化合物の多面的な応用について引き続き探求しており、さらなる研究のための興味深い対象となっています . 🌟

作用機序

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting purine biochemical reactions .

Biochemical Pathways

Related compounds are known to inhibit purine biochemical reactions . This inhibition could potentially affect downstream processes such as DNA synthesis and cellular energy production.

Result of Action

Related compounds are known to have antitrypanosomal activity , suggesting that this compound may also have similar effects.

生化学分析

Biochemical Properties

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially acting as an antimetabolite in purine biochemical activity .

Cellular Effects

The effects of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a lipid droplet biomarker for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating its versatility .

Molecular Mechanism

At the molecular level, 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

Over time, the effects of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is essential for safe and effective use .

Metabolic Pathways

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide within cells and tissues are critical aspects of its function. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

特性

IUPAC Name |

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-9-6-11(16-19-9)13(18)14-7-10-8-15-17-5-3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZCRIRMBSBZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)